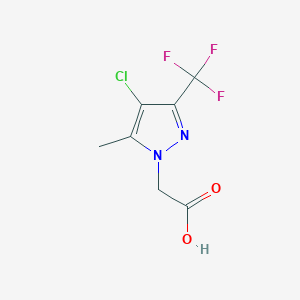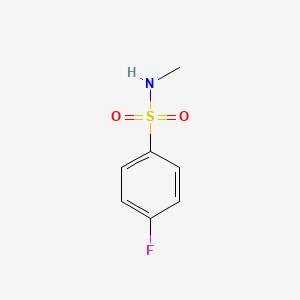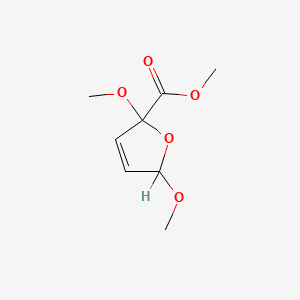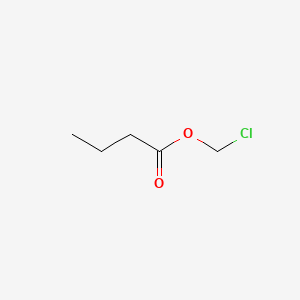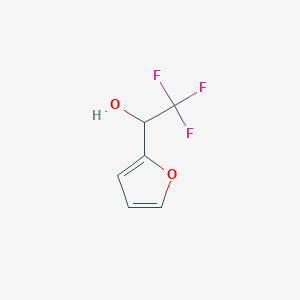
2,2,2-Trifluoro-1-furan-2-yl-ethanol
Vue d'ensemble
Description
2,2,2-Trifluoro-1-furan-2-yl-ethanol is a chemical compound that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a trifluoroethanol group (an alcohol group with three fluorine atoms attached). This suggests that the compound may have properties similar to other furan and trifluoroethanol compounds .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-furan-2-yl-ethanol likely involves a furan ring attached to a trifluoroethanol group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving 2,2,2-Trifluoro-1-furan-2-yl-ethanol would likely depend on the reactivity of the furan ring and the trifluoroethanol group. Furan rings can participate in a variety of reactions, including electrophilic substitution and nucleophilic addition. Trifluoroethanol is known for its acidity and can undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoro-1-furan-2-yl-ethanol would be influenced by the presence of the furan ring and the trifluoroethanol group. For example, the trifluoroethanol group could increase the compound’s polarity and acidity .Applications De Recherche Scientifique
Organic Synthesis Applications
Electrophilic Oxyalkylation
A set of electrophilic 2-(trifluoroacetyl)-1,3-azoles demonstrated activity in the C-oxyalkylation of pyrrole, furan, thiophene, 1,3-thiazole, and 1,2-oxazole derivatives, leading to the synthesis of trifluoromethyl-substituted alcohols. This showcases the utility of trifluoroacetyl compounds in electrophilic substitution reactions to synthesize fluorinated alcohols, which are valuable in pharmaceutical and agrochemical industries due to their unique chemical properties (Khodakovskiy et al., 2010).
Synthesis of Furan Derivatives
The reaction of 1,2‐Unsaturated Trifluoromethyl Ketones leading to 1-(Trifluoromethyl)furan derivatives illustrates the potential of trifluoroacetyl compounds in the synthesis of furan derivatives, which are significant in the development of new materials and bioactive molecules (Zhang & Yuan, 2007).
Catalysis and Materials Science
Catalytic Transfer Hydrogenation
Biomass-derived 5-hydroxymethyl furfural (HMF) can be efficiently converted to 2,5-bishydroxymethyl furan (BHMF) using ethanol as a hydrogen donor and solvent over low-cost ZrO(OH)2. This process exemplifies the role of fluorinated compounds in facilitating catalytic transfer hydrogenation, underlining their importance in biomass conversion technologies (Hao et al., 2016).
Hydrotrifluoromethylation and Iodotrifluoromethylation
Demonstrates the trifluoromethyl (CF3) group's significance in altering the physical and chemical properties of organic molecules. The study presents an environmentally benign strategy for the hydrotrifluoromethylation of unactivated alkenes and alkynes, showcasing the relevance of fluorinated compounds in introducing trifluoromethyl groups to organic substrates, which is crucial for pharmaceutical and agrochemical developments (Choi et al., 2014).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLKXYDFYQLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375311 | |
| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-furan-2-yl-ethanol | |
CAS RN |
70783-48-1 | |
| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70783-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



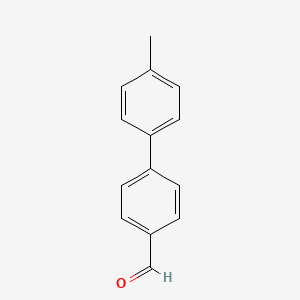
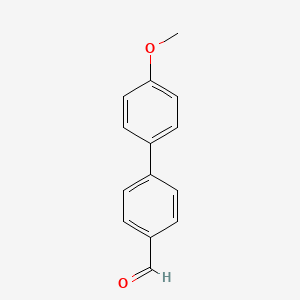
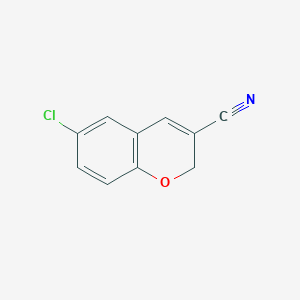
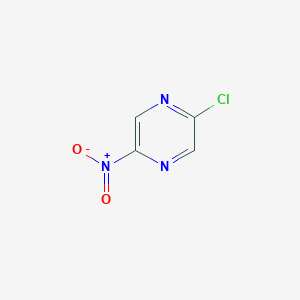
![cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1586501.png)
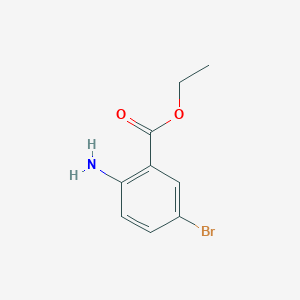
![7-methyl-1H-benzo[d]imidazole](/img/structure/B1586504.png)

